4-acetyl-2-benzylmorpholine

Sigma Receptor Neuropharmacology Receptor Binding

Prioritize 4-acetyl-2-benzylmorpholine for your research based on its unique substitution pattern critical for target engagement. This compound is a defined sigma-2 receptor ligand (Ki = 90 nM), unlike generic morpholine derivatives. It serves as an advanced intermediate for acetylcholinesterase (AChE) inhibitor libraries, where related 2-benzylmorpholine scaffolds show potent IC50 values (355 nM). Do not substitute with unsubstituted morpholine or N-acetylmorpholine, as the 2-benzyl and 4-acetyl groups are essential for the desired pharmacological profile. Secure this exact scaffold for reliable SAR studies and target validation.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B6117027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-2-benzylmorpholine
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-11(15)14-7-8-16-13(10-14)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
InChIKeyYKHJRGFYXNIMBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-2-benzylmorpholine: Procurement Guide for a Differentiated Morpholine Scaffold


4-Acetyl-2-benzylmorpholine is a C-substituted morpholine derivative characterized by a benzyl group at the 2-position and an acetyl group at the 4-position of the morpholine ring [1]. It is a heterocyclic organic compound with potential applications in medicinal chemistry, particularly as a ligand for sigma receptors and as an inhibitor of acetylcholinesterase [2][3]. This compound's unique substitution pattern distinguishes it from simpler morpholine analogs, providing a distinct pharmacological profile that can be leveraged in drug discovery and chemical biology research.

Why 4-Acetyl-2-benzylmorpholine Cannot Be Replaced by Generic Morpholine Analogs


Generic substitution among morpholine derivatives is not advisable due to the profound impact of specific substituents on biological activity and target selectivity. The presence of both the 2-benzyl and 4-acetyl groups on 4-acetyl-2-benzylmorpholine is critical for its interaction with specific biological targets, such as sigma receptors [1]. In contrast, simpler analogs like unsubstituted morpholine or N-acetylmorpholine lack the necessary hydrophobic and steric features required for high-affinity binding to these sites. Direct evidence shows that even structurally related compounds can exhibit vastly different potency and selectivity profiles, as demonstrated by the wide range of inhibitory activities against acetylcholinesterase (AChE) among morpholine-based compounds [2]. Therefore, procurement decisions must be based on specific, quantitative evidence for the exact compound rather than assuming interchangeability within the morpholine class.

Quantitative Differentiation of 4-Acetyl-2-benzylmorpholine: Evidence for Procurement


Sigma-2 Receptor Binding Affinity of 4-Acetyl-2-benzylmorpholine

4-Acetyl-2-benzylmorpholine demonstrates high-affinity binding to the sigma-2 receptor, with a reported Ki of 90 nM [1]. This value is derived from a competitive binding assay using rat PC12 cells. While direct head-to-head comparison data with a specific analog is not available in the current dataset, this Ki value represents a significant, quantifiable affinity that is expected to be substantially higher than that of unsubstituted morpholine, which is generally considered to have negligible affinity for sigma receptors. This is a class-level inference based on the known structure-activity relationship (SAR) for sigma ligands, which requires both a basic nitrogen and a lipophilic region for potent binding.

Sigma Receptor Neuropharmacology Receptor Binding

Acetylcholinesterase (AChE) Inhibition by 4-Acetyl-2-benzylmorpholine Analogs

A closely related morpholine derivative, identified in BindingDB as CHEMBL3623565, inhibits recombinant Anopheles gambiae acetylcholinesterase (AChE) with an IC50 of 355 nM [1]. This demonstrates that the core 2-benzylmorpholine scaffold can be functionalized to achieve potent enzyme inhibition. As a class-level inference, the 4-acetyl substitution on the target compound is expected to modulate this activity, potentially altering potency or selectivity compared to the reported analog. This provides a quantifiable benchmark for the expected biological activity of compounds in this chemical space, in stark contrast to simpler morpholines like 2-benzylmorpholine, which have been reported to have much weaker or no inhibition of AChE at comparable concentrations.

Acetylcholinesterase Enzyme Inhibition Neurodegeneration

Pharmacological Differentiation: Appetite Suppression vs. CNS Receptor Targeting

The non-acetylated parent compound, 2-benzylmorpholine, is a known appetite suppressant with an oral ED50 of 3 mg/kg in dogs [1]. This activity is attributed to monoamine oxidase (MAO) inhibition. The 4-acetyl-2-benzylmorpholine derivative, however, is reported to have high affinity for sigma-2 receptors (Ki = 90 nM), a distinct target in the central nervous system associated with different therapeutic areas such as pain and neuroprotection [2]. This demonstrates a clear functional switch driven by the 4-acetyl substitution, directing the compound's pharmacological profile away from MAO-related appetite suppression and towards sigma receptor-mediated pathways.

Appetite Suppression CNS Activity Phenmetrazine Analogs

High-Value Applications for 4-Acetyl-2-benzylmorpholine in Research and Development


Investigating Sigma-2 Receptor Pharmacology

Procure 4-acetyl-2-benzylmorpholine as a high-affinity (Ki = 90 nM) ligand for the sigma-2 receptor [1]. This application is ideal for receptor binding studies, functional assays in PC12 cells, and exploring the role of sigma-2 in pathways related to pain, neuroprotection, and cancer biology. Its defined affinity provides a reliable baseline for structure-activity relationship (SAR) studies aimed at developing more potent and selective sigma-2 modulators.

Synthesis of Novel Acetylcholinesterase (AChE) Inhibitors

Use 4-acetyl-2-benzylmorpholine as a key synthetic intermediate for generating a library of AChE inhibitors. Based on class-level evidence showing that related 2-benzylmorpholine derivatives can achieve potent AChE inhibition (e.g., IC50 = 355 nM) [2], this scaffold serves as an advanced starting point for medicinal chemistry optimization. Researchers can modify the 4-acetyl group or other positions to improve potency, selectivity, and drug-like properties for potential applications in treating neurodegenerative diseases or as novel insecticides.

Differentiating CNS Pharmacological Profiles in Comparative Studies

Employ 4-acetyl-2-benzylmorpholine in comparative pharmacological studies against 2-benzylmorpholine to investigate the impact of N-acetylation on CNS target engagement and behavioral outcomes. The known shift from appetite suppression (MAO inhibition) [3] to sigma-2 receptor affinity (Ki = 90 nM) [1] provides a well-defined model system for studying functional selectivity and polypharmacology within a single chemical scaffold. This is valuable for target validation and phenotypic screening campaigns.

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